6-Phenylpyrazine-2-carboxylic acid

Vue d'ensemble

Description

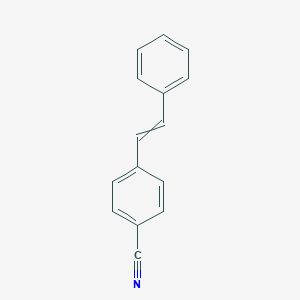

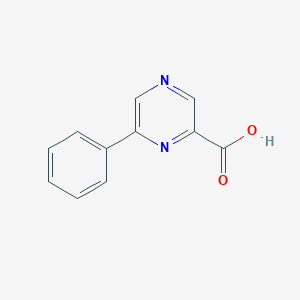

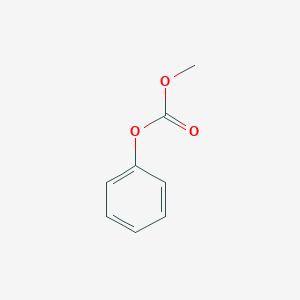

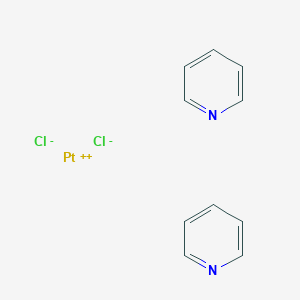

“6-Phenylpyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C11H8N2O2 . Its average mass is 200.193 Da and its monoisotopic mass is 200.058578 Da .

Synthesis Analysis

The synthesis of pyrazinamide analogues, which are similar to “6-Phenylpyrazine-2-carboxylic acid”, has been achieved using the Taylor method and the SNH methodology . The process involves the condensation of chlorides of substituted pyrazinecarboxylic acids with ring-substituted anilines .

Molecular Structure Analysis

The molecular structure of “6-Phenylpyrazine-2-carboxylic acid” includes a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized .

Chemical Reactions Analysis

Carboxylic acids, like “6-Phenylpyrazine-2-carboxylic acid”, can undergo four general categories of reactions :

Physical And Chemical Properties Analysis

“6-Phenylpyrazine-2-carboxylic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 418.3±45.0 °C at 760 mmHg, and a flash point of 206.8±28.7 °C . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Applications De Recherche Scientifique

Formation of Monolayers and Langmuir–Blodgett Films: Phenylpyrazine-based carboxylic acids have been studied for their ability to form stable and closely packed monolayers, useful in the creation of Langmuir–Blodgett films (Takehara et al., 1989).

Synthesis of Antituberculous Agents: A variant, 5-Hydroxypyrazine-2-carboxylic acid, has been synthesized via biotransformation for developing new antituberculous agents (Wieser et al., 1997).

Pharmaceutical Intermediate: Derivatives of 6-phenylpyrazine have been explored as intermediates in pharmaceutical formulations, such as in the degradation of cephalexin (Núñez-Vergara et al., 1982).

Use in Enzyme Immunoassay: Carboxylic acid derivatives of herbicides have been synthesized for the development of immunoassays, showcasing the versatility of phenylpyrazine compounds (Goodrow et al., 1990).

Dyes for Polyester Fibers: Compounds related to phenylpyrazine, such as pyrazolo[3,4-b]pyrazines, have been used to create disperse dyes for polyester fibers (Rangnekar & Dhamnaskar, 1990).

Anti-Mycobacterial Evaluation: N-Phenylpyrazine-2-carboxamides have shown significant anti-mycobacterial activity, demonstrating the compound's potential in medicinal chemistry (Zítko et al., 2015).

Electrocatalytic Carboxylation: Related pyrazine compounds have been explored in electrochemical procedures, like the carboxylation of 2-amino-5-bromopyridine with CO2, highlighting the compound's utility in green chemistry applications (Feng et al., 2010).

Peptide Synthesis and Stability Studies: Derivatives of phenylpyrazine have been investigated in the context of peptide synthesis and stability studies, indicating their role in biochemical research (Gu & Strickley, 1988).

Molecular Diversity in Organic Synthesis: Phenylpyrazine derivatives have been used in the synthesis of diverse organic compounds, like spirocyclic 2,6-dioxopiperazine derivatives (González-Vera et al., 2005).

Autocatalysis in C-H Bond Activation: Studies involving 2-phenylpyridine and ruthenium(II) complexes have shown autocatalytic processes in C-H bond activation, an essential reaction in organic chemistry (Ferrer Flegeau et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

6-phenylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-7-12-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUQDWCBZGEUNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536610 | |

| Record name | 6-Phenylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylpyrazine-2-carboxylic acid | |

CAS RN |

13534-76-4 | |

| Record name | 6-Phenyl-2-pyrazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13534-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)